![molecular formula C9H9NO4 B2717880 3-Acetamido-2-hydroxybenzoic acid CAS No. 447410-00-6](/img/structure/B2717880.png)
3-Acetamido-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-2-hydroxybenzoic acid is a chemical compound with the molecular formula C9H9NO4 . It is also known by other names such as 2-Acetamido-3-hydroxybenzoic acid and 3-hydroxy-N-acetylanthranilic acid .
Molecular Structure Analysis
The molecular structure of 3-Acetamido-2-hydroxybenzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 195.172 Da, and the monoisotopic mass is 195.053162 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Acetamido-2-hydroxybenzoic acid include a molecular weight of 195.17 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Analgesic Activity
3-Acetamido-2-hydroxybenzoic acid derivatives have been studied for their analgesic activity . The derivatives were synthesized and their structural elucidation was performed using 1H NMR and 13C NMR . An in-silico study showed that these derivatives have a better bioavailability and binding affinity with the COX-2 receptor . Their in-vivo anti-nociceptive activity was investigated by means of a writhing test induced by acetic acid and a hot plate .
Anti-Inflammatory Drugs
The derivatives of 3-Acetamido-2-hydroxybenzoic acid have been proposed as novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) .
Pharmacokinetics and Toxicological Properties
The pharmacokinetics and toxicological properties of 3-Acetamido-2-hydroxybenzoic acid derivatives were predicted using computational tools . Druglikeness molecular descriptors of these derivatives were tested against Lipinski’s rule of five .
Binding Affinity with COX-2 Receptors
The binding affinity (kcal/mol) of 3-Acetamido-2-hydroxybenzoic acid derivatives with COX-2 receptors (Mus musculus and Homo sapiens) was analyzed using docking studies .
Edema Reduction
The derivatives of 3-Acetamido-2-hydroxybenzoic acid have been found to be effective in reducing edema formation induced by carrageenan or croton oil .
Future Directions
Future research directions could include the design, synthesis, and evaluation of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and lower side effects . In particular, increasing the alkyl position (methyl) in an acetamide moiety of 5-acetamido-2-hydroxy benzoic acid derivatives aims to increase their selectivity over COX-2 .
properties
IUPAC Name |
3-acetamido-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-4-2-3-6(8(7)12)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUPIICBHXPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.